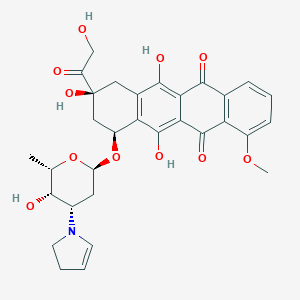
2-Pyrrolino-dox
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyrrolino-dox, also known as PDX, is a synthetic compound that has been developed for its potential applications in cancer treatment. This molecule is a derivative of doxorubicin, a well-known chemotherapy drug that is used to treat a variety of cancers. The development of PDX was aimed at improving the efficacy and reducing the toxicity of doxorubicin, which is known to cause severe side effects in patients.
Wirkmechanismus
The mechanism of action of 2-Pyrrolino-dox is similar to that of doxorubicin. 2-Pyrrolino-dox intercalates into the DNA of cancer cells, causing DNA damage and inhibiting DNA replication and transcription. This leads to cell cycle arrest and ultimately cell death. 2-Pyrrolino-dox also generates reactive oxygen species (ROS), which further contribute to its cytotoxicity against cancer cells.
Biochemical and Physiological Effects:
2-Pyrrolino-dox has been shown to induce apoptosis (programmed cell death) in cancer cells. It also inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and transcription. 2-Pyrrolino-dox has been shown to induce cell cycle arrest in the G2/M phase, which prevents cancer cells from dividing and proliferating. 2-Pyrrolino-dox has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2-Pyrrolino-dox is its improved solubility and stability compared to doxorubicin. This makes it easier to handle and administer in laboratory experiments. 2-Pyrrolino-dox also has a lower toxicity profile than doxorubicin, which reduces the risk of adverse effects in laboratory animals. However, 2-Pyrrolino-dox is still a relatively new compound, and its efficacy and safety profile in humans are not well established.
Zukünftige Richtungen
There are several future directions for research on 2-Pyrrolino-dox. One area of research is the optimization of the synthesis method to improve the yield and purity of 2-Pyrrolino-dox. Another area of research is the development of novel drug delivery systems for 2-Pyrrolino-dox, such as nanoparticles and liposomes, which can improve its bioavailability and target specificity. Additionally, further studies are needed to evaluate the efficacy and safety of 2-Pyrrolino-dox in clinical trials, as well as its potential applications in combination with other chemotherapy drugs or immunotherapies.
Synthesemethoden
The synthesis of 2-Pyrrolino-dox involves the modification of the doxorubicin molecule by adding a pyrrolidine ring to its structure. This modification results in a compound that has improved solubility and stability compared to doxorubicin. The synthesis of 2-Pyrrolino-dox can be achieved through a variety of methods, including chemical modification and enzymatic transformation.
Wissenschaftliche Forschungsanwendungen
2-Pyrrolino-dox has been extensively studied for its potential applications in cancer treatment. In vitro and in vivo studies have shown that 2-Pyrrolino-dox has a higher cytotoxicity against cancer cells than doxorubicin. 2-Pyrrolino-dox has also been shown to be effective against multidrug-resistant cancer cells, which are resistant to many chemotherapy drugs. Furthermore, 2-Pyrrolino-dox has been shown to have a lower toxicity profile than doxorubicin, which makes it a promising candidate for cancer treatment.
Eigenschaften
CAS-Nummer |
175795-76-3 |
|---|---|
Produktname |
2-Pyrrolino-dox |
Molekularformel |
C31H33NO11 |
Molekulargewicht |
595.6 g/mol |
IUPAC-Name |
(7S,9S)-7-[(2R,4S,5S,6S)-4-(2,3-dihydropyrrol-1-yl)-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C31H33NO11/c1-14-26(35)17(32-8-3-4-9-32)10-21(42-14)43-19-12-31(40,20(34)13-33)11-16-23(19)30(39)25-24(28(16)37)27(36)15-6-5-7-18(41-2)22(15)29(25)38/h3,5-8,14,17,19,21,26,33,35,37,39-40H,4,9-13H2,1-2H3/t14-,17-,19-,21-,26+,31-/m0/s1 |
InChI-Schlüssel |
NOPNWHSMQOXAEI-PUCKCBAPSA-N |
Isomerische SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N6CCC=C6)O |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N6CCC=C6)O |
Kanonische SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N6CCC=C6)O |
Synonyme |
2-pyrrolino-DOX 2-pyrrolinodoxorubicin 3'-deamino-3'-(2''-pyrroline-1''-yl)doxorubicin trifluoroacetate AN 201 AN 204 AN-201 AN-204 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



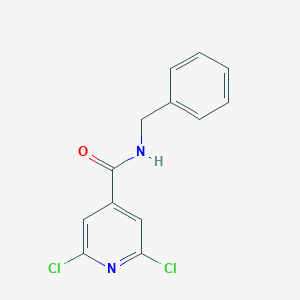
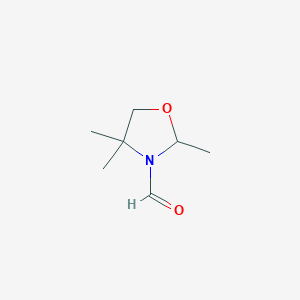
![Ethyl 3-(ethylthio)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B69835.png)
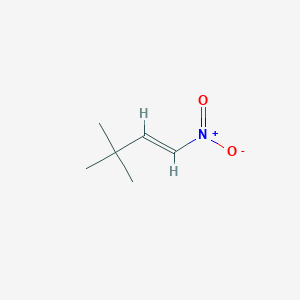

![Methyl 2-([[2-(ethylthio)-3-pyridyl]carbonyl]amino)-4-(methylthio)butanoate](/img/structure/B69843.png)

![7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one](/img/structure/B69853.png)
![[4-(Trifluoromethoxy)phenyl]methanethiol](/img/structure/B69855.png)
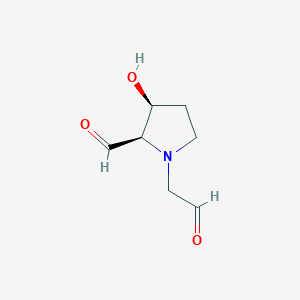

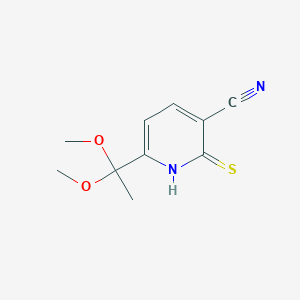
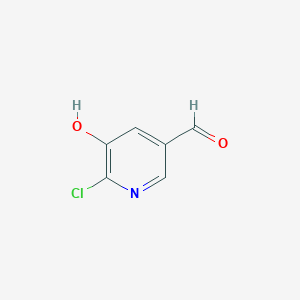
![Carbamic acid, [(2R)-2-hydroxybutyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B69870.png)